(4Z)-2-(ethylsulfanyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-5(4H)-one
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Overview
Description
(4Z)-2-(ETHYLSULFANYL)-4-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolone ring, a benzodioxole moiety, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(ETHYLSULFANYL)-4-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves multi-step organic reactions. One common route includes the condensation of 2-ethylsulfanyl-4,5-dihydro-1,3-thiazol-5-one with 6-nitro-2H-1,3-benzodioxole-5-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is typically refluxed in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(ETHYLSULFANYL)-4-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives of the benzodioxole moiety.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (4Z)-2-(ETHYLSULFANYL)-4-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to interact with biological molecules in a specific manner, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-ETHYLSULFANYL-4,5-DIHYDRO-1,3-THIAZOL-5-ONE: Lacks the benzodioxole and nitro groups, making it less complex.
6-NITRO-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE: Contains the benzodioxole and nitro groups but lacks the thiazolone ring.
4,5-DIHYDRO-1,3-THIAZOL-5-ONE: The simplest form, lacking both the ethylsulfanyl and benzodioxole groups.
Uniqueness
(4Z)-2-(ETHYLSULFANYL)-4-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is unique due to its combination of a thiazolone ring, a benzodioxole moiety, and a nitro group
Properties
Molecular Formula |
C13H10N2O5S2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4Z)-2-ethylsulfanyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C13H10N2O5S2/c1-2-21-13-14-8(12(16)22-13)3-7-4-10-11(20-6-19-10)5-9(7)15(17)18/h3-5H,2,6H2,1H3/b8-3- |
InChI Key |
WFPJOZUHIGEYJT-BAQGIRSFSA-N |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C(=O)S1 |
Canonical SMILES |
CCSC1=NC(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(=O)S1 |
Origin of Product |
United States |
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